molecular formula C9H11FN2O B7455695 2-(5-Fluoro-2-methylanilino)acetamide

2-(5-Fluoro-2-methylanilino)acetamide

Cat. No.: B7455695
M. Wt: 182.19 g/mol
InChI Key: VNUCTCSSVLBWCW-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methylanilino)acetamide is an acetamide derivative featuring a substituted aniline moiety. Its structure includes a 5-fluoro-2-methylaniline group linked to the acetamide backbone (CH3CONH-).

Properties

IUPAC Name

2-(5-fluoro-2-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-6-2-3-7(10)4-8(6)12-5-9(11)13/h2-4,12H,5H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUCTCSSVLBWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The following table highlights structural differences and similarities between 2-(5-Fluoro-2-methylanilino)acetamide and key analogs:

Compound Name Substituents/Modifications Key Structural Features Biological Target/Activity (if reported)
This compound 5-Fluoro, 2-methyl on aniline; acetamide core Electron-withdrawing F, steric methyl group Not explicitly reported (inferred from analogs)
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-...acetamide () 4-Bromophenyl, pyridazinone, methoxybenzyl Mixed FPR1/FPR2 agonist; activates calcium mobilization in neutrophils FPR receptors
2-(3-Nitroanilino)-N-[(5-nitro-2-furyl)methylene]acetamide () 3-Nitroaniline, nitro-furan moiety Electron-deficient nitro groups; planar furan ring Unknown (structural similarity to antimicrobial agents)
N-(5-Chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide () 5-Chloro-2-methylphenyl, 2-fluorophenyl Dual halogen substitution (Cl, F); aromatic stacking potential Not reported (structural analog for halogen studies)
2-[(5Z)-5-[2-(4-Fluoroanilino)-2-oxoethylidene]-...acetamide () Thiazolidinone core, trifluoromethylphenyl, fluoroaniline Conjugated system; fluorinated groups enhance bioavailability Potential kinase or protease inhibition

Key Observations :

  • Halogen Effects: Fluorine and chlorine substituents (as in and ) improve metabolic stability and membrane permeability compared to non-halogenated analogs. The 5-fluoro group in the target compound may similarly reduce oxidative metabolism .
  • Heterocyclic vs. Aromatic Cores: Pyridazinone () and thiazolidinone () backbones confer distinct conformational rigidity compared to the simpler acetamide-aniline structure of the target compound.

Physicochemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

  • Lipophilicity : Fluorine and methyl groups increase logP values, enhancing blood-brain barrier penetration in related compounds (e.g., FPR agonists in ) .
  • Solubility : Nitro groups () reduce solubility, whereas methoxy or hydrophilic heterocycles () improve aqueous solubility. The target compound’s solubility profile likely lies between these extremes.

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